4-Cyclobutyl-1,2-oxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyl-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBMEIUCGFANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(ON=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclobutyl 1,2 Oxazol 5 Amine and Analogous Oxazolyl Amine Scaffolds
General Strategies for the Formation of the 1,2-Oxazole Ring System
The construction of the 1,2-oxazole (isoxazole) ring is a well-established field in heterocyclic chemistry. Key approaches include cyclization reactions induced by electrophiles and condensation reactions between suitable precursors to form the five-membered ring.
Electrophilic Cyclization Approaches
Electrophilic cyclization is an effective method for synthesizing substituted isoxazoles, often proceeding under mild conditions with high efficiency. A prominent strategy involves the cyclization of 2-alkyn-1-one O-methyl oximes. In this approach, the alkyne moiety is attacked by an electrophile, which initiates a ring-closure process to form the 1,2-oxazole ring.
This method has been successfully used to produce a variety of 3,4,5-trisubstituted isoxazoles. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) yields the corresponding 4-halo-isoxazoles. nih.govorganic-chemistry.org ICl has been noted as a particularly efficient electrophile, often leading to high yields and shorter reaction times. organic-chemistry.org The resulting 4-iodoisoxazoles are valuable intermediates that can undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions. nih.gov This methodology is tolerant of a wide array of functional groups and can be scaled up for larger quantity synthesis. nih.gov
Table 1: Comparison of Electrophiles in the Cyclization of 2-alkyn-1-one O-methyl oximes
| Electrophile | Typical Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Iodine Monochloride (ICl) | CH₂Cl₂, Room Temperature | High yields, short reaction times | nih.govorganic-chemistry.org |
| **Iodine (I₂) ** | CH₂Cl₂, Room Temperature | Slower reaction, requires higher molar equivalents | nih.gov |
| **Bromine (Br₂) ** | CH₂Cl₂, Room Temperature | Good to excellent yields | organic-chemistry.org |
| Phenylselenyl Bromide (PhSeBr) | CH₂Cl₂, Room Temperature | Good to excellent yields | organic-chemistry.org |
Condensation and Ring-Closure Reactions in Oxazole (B20620) Synthesis
Condensation reactions provide a classical and versatile route to the 1,2-oxazole core. One of the most fundamental methods is the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) or its salts. nih.gov This reaction involves the nucleophilic attack of hydroxylamine, followed by cyclization and dehydration to form the isoxazole (B147169) ring.
A more refined variation of this approach starts with β-enamino ketoesters, which are formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. nih.gov These precursors then undergo a subsequent cycloaddition reaction with hydroxylamine to yield regioisomerically pure 1,2-oxazoles. nih.gov Other established methods for oxazole synthesis, though for the 1,3-oxazole isomer, include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, and the reaction of α-haloketones with primary amides. pharmaguideline.com
Regioselective Synthesis of Substituted Oxazoles
Controlling the orientation of substituents on the oxazole ring is a critical aspect of synthesis. The regioselectivity of the reaction between a β-dicarbonyl equivalent and hydroxylamine can be controlled to produce specific isomers. For instance, the reaction between β-enamino ketoester precursors and hydroxylamine can potentially lead to two different regioisomeric 1,2-oxazoles. However, the reaction pathway often favors one outcome, leading to the regioselective formation of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov The structure of the final product can be unambiguously determined using techniques like 15N NMR spectroscopy. nih.gov
Similarly, electrophilic cyclization methods offer excellent regiocontrol compared to some traditional synthetic routes that might yield mixtures of isomers. organic-chemistry.org The reaction of 2-alkyn-1-one O-methyl oximes with halogenating agents provides a single, well-defined 4-haloisoxazole product. researchgate.net
Approaches for Incorporating Cyclobutyl Moieties into Heterocyclic Amine Frameworks
The introduction of a cyclobutyl group can be achieved either by using a starting material that already contains the cyclobutane (B1203170) ring or by adding the moiety to a pre-formed heterocyclic scaffold.
Cyclization Reactions Utilizing Cyclobutyl-Containing Precursors
This "linear synthesis" approach involves preparing a key intermediate that bears the cyclobutyl group and then carrying out the ring-forming reaction to build the heterocycle. For the synthesis of 4-cyclobutyl-1,2-oxazol-5-amine, this would entail using a cyclobutyl-containing precursor in one of the general oxazole syntheses described above.
For example, a cyclobutyl-substituted β-keto ester could be reacted with N,N-dimethylformamide dimethylacetal to form a cyclobutyl-containing β-enamino ketoester. This intermediate could then be treated with hydroxylamine hydrochloride to construct the 5-amino-1,2-oxazole ring with the cyclobutyl group at the 4-position, analogous to established procedures for other cycloalkylamines. nih.gov The synthesis of suitable cyclobutyl precursors, such as cyclobutane-containing ketones or carboxylic acids, is a key first step in this strategy. nih.gov
Post-Cyclization Functionalization Strategies for Cyclobutyl Introduction
An alternative, convergent approach involves forming the 1,2-oxazole ring first, followed by the introduction of the cyclobutyl group. This strategy often relies on modern cross-coupling reactions. A highly effective method would be to synthesize a functionalized oxazole, such as a 4-halo-1,2-oxazole, which can then serve as a handle for introducing the cyclobutyl moiety.
The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to produce 4-iodoisoxazoles is an excellent entry point for this strategy. nih.gov The resulting 4-iodo-1,2-oxazole can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov By using a suitable cyclobutylboron reagent, such as potassium cyclobutyltrifluoroborate, the cyclobutyl group can be efficiently coupled to the C-4 position of the oxazole ring. organic-chemistry.org This post-cyclization functionalization allows for modularity and flexibility in the synthesis of diverse 4-substituted oxazoles.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Oxazole (Isoxazole) |
| 1,3-Oxazole |
| 2-alkyn-1-one O-methyl oximes |
| Iodine monochloride |
| Iodine |
| Bromine |
| Phenylselenyl Bromide |
| 4-halo-isoxazoles |
| 4-iodoisoxazoles |
| 1,3-diketone |
| α,β-unsaturated ketone |
| Hydroxylamine |
| β-enamino ketoesters |
| N,N-dimethylformamide dimethylacetal |
| Hydroxylamine hydrochloride |
| Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates |
| α-acylamino ketones |
| α-haloketones |
| Cyclobutyl-substituted β-keto ester |
Established Synthetic Routes for Related Cyclobutyl-Oxazolyl Amines (e.g., 5-Cyclobutyl-1,3-oxazol-2-amine)
While direct synthetic routes for this compound are not extensively detailed in publicly available literature, the synthesis of analogous structures, such as 5-cyclobutyl-1,3-oxazol-2-amine, can be inferred from established methodologies for constructing oxazole rings. These methods often involve the formation of key intermediates like thioureas, which then undergo cyclization. For instance, the synthesis of 1,3-oxazole derivatives can be achieved by reacting a compound with urea (B33335) or thiourea (B124793) to form an intermediate, which is then cyclized with a suitable reagent like 4-phenyl phenacyl bromide. researchgate.netchemmethod.com This general approach highlights the utility of urea and thiourea derivatives in building the oxazole core.
One-Pot Synthetic Procedures for Thiocarbamoyl Intermediates
One-pot syntheses are highly valued in organic chemistry for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates. This reduces waste and saves time. The van Leusen oxazole synthesis, for example, is a well-known one-pot reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com While this specific reaction does not form an amino group directly at the 2-position, related one-pot strategies can be envisioned for analogous structures. For instance, a one-pot synthesis for 1,2,4-oxadiazoles involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of crotonoyl chloride to the intermediate amidoxime, demonstrating a streamlined approach to heterocycle synthesis. ias.ac.in Similarly, one-pot procedures have been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. nih.gov These examples underscore the principle of generating a reactive intermediate in situ, which then cyclizes to form the desired heterocyclic ring in a single pot.
Multi-step Reaction Sequences for Derivatization (e.g., Thiourea Formation)
Multi-step synthesis provides a robust, albeit more lengthy, approach to complex molecules, allowing for the purification of intermediates at each stage. The formation of thiourea derivatives is a common strategy in the synthesis of nitrogen- and sulfur-containing heterocycles. researchgate.net A general sequence for preparing oxazolyl amines via a thiourea intermediate can be proposed based on analogous syntheses.
A representative multi-step synthesis could involve:
Esterification : A starting carboxylic acid is converted to its corresponding ester.
Thiourea Formation : The ester is then reacted with thiourea in a suitable solvent, such as ethanol (B145695), often under reflux, to yield a thiocarbamoyl-containing intermediate. chemmethod.com
Cyclization : This intermediate is subsequently treated with a cyclizing agent, such as an α-haloketone (e.g., 4-phenyl phenacyl bromide), to form the substituted oxazole ring. researchgate.netchemmethod.com
This stepwise approach allows for the derivatization and purification of the thiourea intermediate before the final ring-closing step, ensuring the purity of the final product. The synthesis of various thiourea and urea derivatives containing 1,2,4-triazole (B32235) rings follows a similar multi-step logic, where an initial compound is modified in several steps to build up a key intermediate, which is then cyclized. researchgate.net
| Step | Reaction | Purpose | Typical Reagents/Conditions |
| 1 | Esterification | Activation of the carboxyl group. | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., HCl) |
| 2 | Thiourea Formation | Introduction of the thiocarbamoyl group. | Thiourea, Ethanol, Reflux |
| 3 | Cyclization | Formation of the oxazole ring. | α-haloketone (e.g., 4-phenyl phenacyl bromide), Ethanol, Reflux |
General Synthetic Principles for Amine Functional Groups
The amine functional group is a cornerstone of many organic molecules, and its synthesis is a fundamental topic in organic chemistry. There are numerous methods for introducing an amino group, broadly categorized into two main approaches: the reduction of nitrogen-containing functional groups and nucleophilic substitution reactions. cognitoedu.org
Reduction of Nitriles and Amides
The reduction of nitriles (R-C≡N) and amides (R-CO-NR'R'') is a powerful and widely used method for preparing primary, secondary, and tertiary amines.
Reduction of Nitriles: Nitriles can be reduced to primary amines (R-CH₂NH₂) using various reducing agents. This method is particularly useful as it adds a carbon atom (as part of the CH₂NH₂ group) to the original molecule. jove.com
Catalytic Hydrogenation : This is often the most economical method, employing hydrogen gas with a metal catalyst like Raney nickel, platinum, or palladium. wikipedia.orgstudymind.co.uk The reaction conditions, including catalyst choice, solvent, and pressure, are crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts. wikipedia.org
Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent (e.g., dry ether) are highly effective for converting nitriles to primary amines. studymind.co.uklibretexts.org Other reagents include diborane, sodium borohydride (B1222165) in the presence of a catalyst, or sodium metal in ethanol. wikipedia.orgstudymind.co.uk
Reduction of Amides: Amides can be reduced to form primary, secondary, or tertiary amines, depending on the substitution of the amide. This reaction is also commonly carried out using strong reducing agents like LiAlH₄. jove.com
| Functional Group | Reducing Agent | Product | Reference |
| Nitrile (R-C≡N) | LiAlH₄ in dry ether | Primary Amine (R-CH₂NH₂) | studymind.co.uklibretexts.org |
| Nitrile (R-C≡N) | H₂ with Ni, Pt, or Pd catalyst | Primary Amine (R-CH₂NH₂) | wikipedia.orgstudymind.co.uk |
| Nitrile (R-C≡N) | Sodium metal in ethanol | Primary Amine (R-CH₂NH₂) | studymind.co.uk |
| Amide (R-CONH₂) | LiAlH₄ | Primary Amine (R-CH₂NH₂) | jove.com |
Nucleophilic Substitution Reactions with Halogenoalkanes
The reaction between a halogenoalkane (haloalkane) and ammonia (B1221849) or an amine is a classic method for forming C-N bonds via nucleophilic substitution. cognitoedu.orgstudymind.co.uk In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the partially positive carbon atom of the carbon-halogen bond. studymind.co.ukyoutube.com
The reaction is typically performed by heating the halogenoalkane with a concentrated solution of ammonia in ethanol in a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk The reaction proceeds in two stages:
Salt Formation : The initial nucleophilic attack by ammonia displaces the halide ion, forming an alkylammonium salt (e.g., ethylammonium (B1618946) bromide from bromoethane). chemguide.co.ukchemguide.co.uk
Amine Formation : A second molecule of ammonia acts as a base, removing a proton from the alkylammonium ion to yield the primary amine. cognitoedu.orgchemguide.co.uk
A significant drawback of this method is that the primary amine product is also a nucleophile and can react further with the halogenoalkane to produce secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. studymind.co.ukchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is used. studymind.co.ukchemguide.co.uk
| Reactants | Conditions | Product(s) | Key Feature |
| Halogenoalkane + Ammonia (excess) | Heat, Ethanol, Sealed Tube | Primarily Primary Amine | Excess ammonia minimizes further substitution. chemguide.co.uk |
| Halogenoalkane + Ammonia | Heat, Ethanol, Sealed Tube | Mixture of primary, secondary, tertiary amines and quaternary ammonium salt | The amine products are also nucleophiles. studymind.co.uk |
Structure Activity Relationship Sar Investigations of Oxazolyl Cyclobutyl Amine Scaffolds
Impact of the Cyclobutyl Substituent on Biological Activity and Pharmacological Properties
The cyclobutyl group is a key feature of the 4-cyclobutyl-1,2-oxazol-5-amine scaffold, imparting distinct properties that can significantly influence a molecule's biological activity. Its size, shape, and conformational flexibility play a critical role in how the molecule interacts with biological targets.
The cyclobutyl moiety is increasingly utilized in medicinal chemistry to enhance binding affinity and selectivity for specific molecular targets. ontosight.ai Its three-dimensional, puckered structure can provide an optimal conformation for fitting into hydrophobic pockets of target proteins. ru.nl The angle strain of the four-membered ring can also influence binding interactions.
In some instances, the presence of a cyclobutyl group has been directly linked to potent biological activity. For example, in a series of oxazole (B20620) derivatives, the methyl group on a cyclobutyl ring was found to enhance binding affinity. Furthermore, research on inhibitors of the KEAP1/NRF2 interaction revealed that activity was specifically associated with the presence of a cyclobutyl moiety; analogs with smaller (cyclopropyl) or larger (cyclopentyl) rings showed a significant decrease in binding. nih.gov This highlights the specific and crucial role the cyclobutyl ring can play in achieving high-affinity binding.
The table below illustrates the impact of the cycloalkyl ring size on the inhibitory concentration (IC50) of certain peptide analogs targeting the KEAP1/NRF2 interaction.
| Compound | Cycloalkyl Group | IC50 (µM) |
| 13 | Cyclobutyl | Potent |
| 14 | Cyclopropyl | > 64 |
| 15 | Cyclopentyl | > 64 |
| Data sourced from a study on KEAP1/NRF2 interaction inhibitors. nih.gov |
The puckered nature of the cyclobutyl ring can also direct key pharmacophore groups into optimal positions for interaction with a target. ru.nl For instance, the conformation of the cyclobutyl ring can allow other functional groups on the molecule, such as an amide, to form crucial hydrogen bonds with amino acid residues within a protein's binding site. nih.gov The specific puckered conformation can influence the geometry of these interactions, leading to enhanced binding affinity. ru.nl The spatial arrangement of substituents on the cyclobutyl ring (e.g., cis vs. trans) can also have a profound effect on activity, as an unfavorable arrangement may prevent key interactions from occurring. ru.nl
Influence of Positional Isomerism of the Cyclobutyl Group on Activity Profiles
Positional isomerism, which describes the different possible locations of a functional group on a carbon chain or ring, can significantly impact the biological activity of a molecule. creative-chemistry.org.ukunacademy.com In the context of the oxazolyl-cyclobutyl amine scaffold, the position of the cyclobutyl group on the oxazole ring is a critical determinant of its pharmacological profile.
For example, in a study of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles, positional isomers exhibited markedly different efficacies against various bacterial strains. nih.gov Specifically, one isomer showed a 4–8 times greater efficacy against certain Gram-negative bacteria, while other isomers displayed enhanced activity against a different bacterial species. nih.gov This demonstrates that even subtle changes in the spatial arrangement of the cyclobutyl group can lead to significant alterations in the spectrum of activity. The chemical properties of positional isomers are generally similar, but their physical properties and, consequently, their interactions with biological targets can differ. unacademy.com
Role of the Amine Functionality in Ligand-Target Interactions
The amine functionality (-NH2) is a crucial component of the this compound scaffold, often playing a direct role in ligand-target interactions. nih.gov As a basic group, it can exist in a protonated state at physiological pH, enabling it to participate in strong electrostatic interactions and hydrogen bonding with acidic residues (like aspartic acid or glutamic acid) in a protein's binding site. cambridgemedchemconsulting.comcymitquimica.com
The amine group can act as a hydrogen bond donor, forming critical interactions that anchor the ligand to its target. arabjchem.org In some cases, the presence and position of the amine group are essential for activity. For instance, in a series of ferroptosis inhibitors, compounds with an unsubstituted amine and a small cycloalkyl group, like cyclobutyl, retained high solubility. acs.org However, introducing a substituent on the amine group was detrimental to solubility. acs.org
The ability of the amine group to form hydrogen bonds is a key factor in its contribution to binding affinity. In a study of KEAP1/NRF2 inhibitors, an amide derivative of a cyclobutyl compound was able to form direct hydrogen bonds with three different amino acids in the binding pocket, acting as both a hydrogen bond donor and acceptor. nih.gov
Structure-Based Design Principles from Related Oxazole and Cyclobutyl Containing Compounds
Insights from the structure-based design of related compounds containing oxazole and cyclobutyl moieties can provide valuable principles for optimizing the this compound scaffold.
Metabolic stability is a critical property for any drug candidate, and it can often be modulated by making strategic changes to the molecular structure. wjahr.com Saturated heterocyclic rings, for instance, are often metabolized at the position adjacent to the heteroatom. acs.org Strategies to improve metabolic stability include blocking the site of metabolism, altering the electronic properties of the ring, or reducing the ring's hydrophobicity. acs.org
In the context of oxazole-containing compounds, replacing an electron-rich ring like furan (B31954) with an oxazole has been shown to improve metabolic stability. acs.org Similarly, in a series of ferroptosis inhibitors, compounds with an unsubstituted amine and a cyclobutyl lipophilic anchor were found to be the least active, but they exhibited medium clearance in human microsomes, indicating a degree of metabolic stability. acs.orgnih.gov The introduction of different substituents can significantly alter the metabolic profile. For example, in a series of cannabinoid receptor 2 (CB2) agonists, replacing a piperidine (B6355638) ring with a more polar morpholine (B109124) ring led to a tenfold improvement in metabolic stability in rat liver microsomes. acs.org
The following table shows the clearance rates in human and mouse liver microsomes for selected oxazole analogs with varying cycloalkyl substituents.
| Compound | Cycloalkyl Group | Human Microsomal Clearance (Clint, mL/min/mg) | Mouse Microsomal Clearance (Clint, mL/min/mg) |
| 94 | Cyclobutyl | Medium | Medium |
| 95 | Cyclopentyl | Low | High |
| 96 | Cyclohexyl | Medium | Medium |
| Data adapted from studies on oxazole-based ferroptosis inhibitors. acs.org |
These findings underscore the importance of carefully considering substituent effects to optimize the metabolic stability of compounds based on the this compound scaffold.
Optimization of Antagonistic Potency
The optimization of antagonistic potency in scaffolds containing oxazole and cyclobutyl moieties often involves fine-tuning the lipophilicity and steric interactions of the molecule. The cyclobutyl group, in particular, serves as a key structural element whose substitution can significantly modulate the biological activity of the compound.
In the development of ferroptosis inhibitors based on an oxazole scaffold, the strategic replacement of different cycloalkyl groups has been explored to optimize potency. nih.gov Structure-activity relationship (SAR) studies demonstrated that modulating the size of a lipophilic anchor attached to the core structure directly impacts inhibitory activity. For instance, in one series of oxazole derivatives, the compound featuring a cyclobutyl anchor was found to be among the least active, with an IC₅₀ of 15 nM. This suggests that for this particular target, a smaller lipophilic group may be less favorable for optimal binding and antagonistic effect compared to larger cycloalkyls like cyclopentyl or cyclohexyl. nih.gov
The following table details the inhibitory concentrations of various oxazole analogs, highlighting the impact of the cycloalkyl substituent on potency against ferroptosis. nih.gov
| Compound ID | Lipophilic Anchor | IC₅₀ (nM) |
| 73 | Cyclobutyl | 15 |
| 94 | Cyclobutyl | 15 |
| 74 | Cyclopentyl | <10 |
| 95 | Cyclopentyl | <10 |
| 75 | Cyclohexyl | <10 |
| 101 | Cyclohexyl | <10 |
| 76 | Cyclooctyl | <10 |
| 102 | Cyclooctyl | <10 |
| 77 | Adamantyl | <10 |
| 103 | Adamantyl | <10 |
Data sourced from studies on oxazole-based ferroptosis inhibitors. nih.gov
Further research into GPR88 agonists showed that a cyclobutylmethyl group provided a favorable balance between potency and lipophilicity. nih.gov However, attempts to further substitute the cyclobutylmethyl group resulted in a significant loss of potency, indicating a limited tolerance for steric bulk in that specific region of the molecule. nih.gov This underscores the principle that even minor structural modifications can drastically alter the interaction between a ligand and its receptor.
In a separate lead optimization campaign for tankyrase inhibitors, a trans-cyclobutyl linker was identified as a crucial component of the lead compound and was kept unchanged throughout the optimization process. nih.govacs.org The focus was instead placed on modifying the peripheral "East," "West," and "South" moieties of the molecule. This systematic approach led to the development of novel compounds with picomolar inhibitory concentrations in cellular assays, demonstrating that retaining a key structural feature like the cyclobutyl linker while exploring diverse chemical space in other regions is a powerful strategy for enhancing potency. nih.gov
Stereochemical Considerations in Oxazole and Cyclobutyl-Containing Ligands
The three-dimensional arrangement of atoms (stereochemistry) in ligands that contain both oxazole and cyclobutyl rings is a critical determinant of their biological activity. The inherent chirality of many such molecules and the rigid nature of the cyclobutane (B1203170) ring impose specific spatial orientations that govern their interaction with biological targets.
Chiral oxazole ligands are frequently synthesized from chiral amino alcohols, which are readily available from natural sources. alfachemic.com The chiral centers in these ligands are positioned close to the site of metal coordination, which allows for highly effective and direct chiral induction in catalytic processes. alfachemic.com This proximity is fundamental to achieving high stereoselectivity in asymmetric synthesis.
The stereochemistry of the cyclobutyl ring itself plays a pivotal role. In the development of tankyrase inhibitors, it was observed that compounds with a trans-cyclobutyl linker were potent, whereas the corresponding cis-cyclobutyl analog exhibited decreased activity. acs.org This highlights that the relative orientation of the substituents on the cyclobutane ring is crucial for achieving the correct geometry for binding to the target protein.
A concrete example of a stereochemically defined ligand is (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole). This ligand incorporates a rigid cyclobutane core that is fused to two chiral 4,5-dihydrooxazole rings. vulcanchem.com The specific (4R,4'R) configuration dictates the precise spatial arrangement of the isopropyl groups, creating a well-defined chiral environment essential for its function in asymmetric catalysis.
Furthermore, accurately determining the absolute stereochemistry of these complex molecules can be challenging. Studies involving phosphite-oxazole ligands have revealed instances of mismatches between computationally predicted stereochemical outcomes and those determined experimentally. nih.gov In some cases, the predicted absolute configuration was the opposite of what was initially reported in the literature, a discrepancy that was later corrected through experimental re-examination. nih.gov This emphasizes the indispensable role of empirical data, such as X-ray crystallography, in unequivocally establishing the stereochemistry of novel chiral ligands.
Advanced Spectroscopic Characterization Techniques for Oxazolyl Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and stereochemistry of a compound can be determined.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Cyclobutyl-1,2-oxazol-5-amine, specific signals corresponding to the protons of the cyclobutyl ring and the oxazole (B20620) ring, as well as the amine group, are expected. The protons on the cyclobutyl ring would likely appear as a series of multiplets in the aliphatic region. The methine proton attached to the carbon adjacent to the oxazole ring would be expected at a downfield-shifted position. The amine protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be anticipated for the carbons of the cyclobutyl ring and the three carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic, with the carbon atom positioned between the oxygen and nitrogen atoms (C5) and the carbon bearing the cyclobutyl group (C4) having characteristic chemical shifts.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 4.5 - 5.5 | br s | NH₂ |
| ¹H | ~ 3.0 - 3.5 | m | CH (cyclobutyl) |
| ¹H | ~ 1.8 - 2.5 | m | CH₂ (cyclobutyl) |
| ¹³C | ~ 160 - 170 | s | C5 (oxazole) |
| ¹³C | ~ 140 - 150 | s | C3 (oxazole) |
| ¹³C | ~ 95 - 105 | s | C4 (oxazole) |
| ¹³C | ~ 30 - 40 | d | CH (cyclobutyl) |
| ¹³C | ~ 15 - 25 | t | CH₂ (cyclobutyl) |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O), the calculated monoisotopic mass is 138.0793 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals from the cyclobutyl and oxazole moieties, providing valuable structural information. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments.
Predicted collision cross-section (CCS) values for various adducts of this compound provide another layer of mass spectrometry-based characterization, offering information about the ion's size and shape in the gas phase. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 139.08660 | 121.9 |
| [M+Na]⁺ | 161.06854 | 128.2 |
| [M-H]⁻ | 137.07204 | 127.6 |
| [M+NH₄]⁺ | 156.11314 | 135.8 |
| [M+K]⁺ | 177.04248 | 131.0 |
Source: PubChemLite. uni.lu These are predicted values.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.
The amine group would typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclobutyl group would appear around 2850-3000 cm⁻¹. The C=N stretching of the oxazole ring is expected in the 1600-1680 cm⁻¹ region, and the C-O stretching vibration of the oxazole ring would likely be observed in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300 - 3500 | Stretch |
| Alkyl (C-H) | 2850 - 3000 | Stretch |
| Oxazole (C=N) | 1600 - 1680 | Stretch |
| Oxazole (C-O) | 1000 - 1300 | Stretch |
| Amine (N-H) | 1550 - 1650 | Bend |
Note: These are expected ranges and the exact positions can be influenced by the molecular environment.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₁₀N₂O, the theoretical elemental composition can be calculated.
Carbon (C): 60.85%
Hydrogen (H): 7.30%
Nitrogen (N): 20.27%
Oxygen (O): 11.58%
Experimental elemental analysis results that fall within ±0.4% of these theoretical values would provide strong evidence for the proposed empirical and molecular formula.
Future Research Directions for 4 Cyclobutyl 1,2 Oxazol 5 Amine and Its Analogues
Development of Novel and Efficient Synthetic Pathways to the 4-Cyclobutyl-1,2-oxazol-5-amine Core
The exploration of any chemical scaffold is contingent upon the availability of robust and efficient synthetic methodologies. For the this compound core, future research should prioritize the development of scalable and versatile synthetic routes. While general methods for the synthesis of substituted oxazoles are established, such as the Van Leusen reaction which utilizes tosylmethylisocyanide (TosMIC), specific optimization for the introduction of the cyclobutyl group at the 4-position is crucial. semanticscholar.orgacs.org
One promising avenue is the adaptation of existing methods for the synthesis of 4-substituted oxazoles. For instance, a one-pot coupling-isomerization-elimination (CIE) sequence has been reported for the synthesis of 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones from N-Boc protected 1-aryl propargyl carbamates and acid chlorides. rsc.org Investigating the feasibility of using cyclobutane-containing starting materials in similar multi-component reactions could lead to a highly efficient synthesis of the desired scaffold.
Another approach could involve the direct functionalization of a pre-formed oxazole (B20620) ring. Research into the direct C-H activation and coupling of a cyclobutyl group onto the 4-position of a suitable 1,2-oxazol-5-amine precursor would be a highly atom-economical strategy.
Key areas for investigation include:
Adaptation of the Van Leusen Reaction: Exploring the reaction of cyclobutyl-containing aldehydes with TosMIC to directly form the 4-cyclobutyl-oxazole ring. acs.org
Multi-component Reactions: Designing and testing novel multi-component reactions that incorporate a cyclobutane-containing building block.
Late-stage Functionalization: Developing methods for the direct introduction of the cyclobutyl group onto a pre-existing 1,2-oxazol-5-amine core through C-H activation or other modern coupling techniques.
Comprehensive Exploration of Structure-Activity Relationships through Targeted Derivatization
A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the biological activity of the this compound scaffold. semanticscholar.org Targeted derivatization at key positions of the molecule will provide insights into the structural requirements for potent and selective biological activity. The oxazole ring offers multiple points for substitution, and SAR studies on other oxazole derivatives have shown that modifications at different positions can significantly impact pharmacological properties. nih.govnih.gov
Future research should focus on the following derivatization strategies:
Modification of the 5-amino group: Synthesis of a library of N-substituted analogs, including acylation, alkylation, and arylation, to probe the tolerance for substitution at this position and its impact on target binding.
Substitution on the cyclobutyl ring: Introduction of various functional groups on the cyclobutane (B1203170) ring to explore its role in target engagement and to modulate physicochemical properties such as lipophilicity and solubility.
Introduction of substituents at the 3-position of the oxazole ring: While the parent compound is unsubstituted at this position, introducing small alkyl or aryl groups could provide additional interaction points with a biological target.
The SAR data generated from these studies will be crucial for building a comprehensive understanding of how the chemical structure of these analogs relates to their biological function. semanticscholar.org
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
The 1,2-oxazole-5-amine moiety is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgmuseonaturalistico.itnih.gov This suggests that this compound and its analogs could potentially modulate a variety of biological targets. A key area of future research will be the identification and validation of these targets.
Initial screening of a library of this compound derivatives against a panel of disease-relevant targets would be a logical first step. Based on the known activities of other oxazole-containing compounds, potential target classes include:
Kinases: Many oxazole derivatives have been identified as kinase inhibitors, a class of drugs with significant therapeutic applications, particularly in oncology. tandfonline.com
Tubulin: Some oxazole-based compounds have been shown to inhibit tubulin polymerization, making them of interest as potential anticancer agents. acs.orgnih.gov
Enzymes in microbial pathways: The amino-oxazole scaffold has been shown to inhibit enzymes like biotin (B1667282) carboxylase, suggesting potential for the development of novel antibacterial agents. nih.gov
Once initial hits are identified, further studies will be required to validate these targets and to understand the mechanism of action of the compounds.
Application of Advanced Computational Approaches for Rational Drug Design and Optimization
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. tandfonline.com For the this compound scaffold, computational approaches can be employed to accelerate the drug discovery process.
Future research should leverage the following computational techniques:
Quantitative Structure-Activity Relationship (QSAR) modeling: Once a sufficient amount of SAR data is available, QSAR models can be developed to predict the biological activity of novel analogs and to identify key structural features that contribute to potency. researchgate.net
Molecular Docking: If a biological target is identified and its three-dimensional structure is known, molecular docking can be used to predict the binding mode of this compound derivatives and to guide the design of more potent inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the binding interactions and to refine the design of new analogs. tandfonline.com
By integrating these computational approaches with experimental studies, the process of optimizing the this compound scaffold for therapeutic use can be significantly streamlined.
Investigation of Pharmacokinetic Properties in Preclinical Models (e.g., Metabolic Stability)
Favorable pharmacokinetic properties are essential for the successful development of any new drug candidate. The cyclobutane ring is often incorporated into drug molecules to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.govru.nlnih.gov Therefore, a thorough investigation of the pharmacokinetic profile of this compound and its analogs in preclinical models is a critical future research direction.
Key pharmacokinetic parameters to be evaluated include:
Metabolic Stability: In vitro studies using liver microsomes and hepatocytes from different species (e.g., mouse, rat, human) will be necessary to assess the metabolic stability of the compounds and to identify potential metabolic liabilities. Studies on other cyclobutane-containing compounds have shown that oxidation of the cyclobutane ring can be a metabolic pathway. nih.gov
Solubility and Permeability: Determining the aqueous solubility and cell permeability of the compounds is crucial for predicting their oral absorption.
In vivo Pharmacokinetics: Following administration to preclinical species such as mice or rats, key parameters like bioavailability, plasma clearance, volume of distribution, and half-life will need to be determined. The renal clearance of related platinum-based drugs containing a cyclobutane dicarboxylate ligand has been studied, providing a point of comparison for elimination pathways. researchgate.net
The data from these preclinical pharmacokinetic studies will be essential for selecting the most promising candidates for further development and for establishing a potential dosing regimen for future clinical trials.
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | H₂O₂ | DMF | 65 | |
| Cyclobutyl-derivative | mCPBA | CH₂Cl₂ | 78 |
How can structural discrepancies in this compound derivatives be resolved using advanced spectroscopic techniques?
Advanced Research Focus
Structural confirmation requires multi-modal spectroscopy:
- NMR : ¹H and ¹³C NMR identify cyclobutyl protons (δ 2.5–3.5 ppm) and oxazole ring carbons (δ 150–160 ppm).
- X-ray crystallography : Resolves tautomeric ambiguities, as seen in oxazole-pyrimidine derivatives .
- HRMS : Validates molecular formula (e.g., C₇H₉N₃O for the base compound).
Data Contradiction Analysis :
Discrepancies in tautomeric forms (e.g., oxazole vs. oxadiazole) arise during cyclization. X-ray analysis is essential to confirm the dominant tautomer .
What experimental designs are recommended for evaluating the biological activity of this compound analogs?
Q. Basic Research Focus
Q. Advanced Research Focus
Q. Table 2: Bioactivity of Selected Derivatives
| Derivative | MIC (μg/mL) | IC₅₀ (μM, HeLa) | Reference |
|---|---|---|---|
| 4-Cyclobutyl (base) | 32 | >100 | |
| 5-(4-tert-butylphenyl) | 8 | 45 |
How can researchers address inconsistencies in reaction yields during scale-up synthesis?
Advanced Research Focus
Yield discrepancies often stem from:
- Incomplete cyclization : Monitor reaction progress via TLC or HPLC.
- Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb excess reagents.
- Thermal instability : Optimize heating rates (2–3°C/min) to prevent decomposition .
Mitigation Strategy :
Implement Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading) and identify optimal parameters .
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated byproducts for professional treatment .
Q. Advanced Consideration :
- Stability testing : Assess compatibility with common lab reagents (e.g., strong acids/bases) to prevent hazardous reactions .
How can computational methods aid in predicting the reactivity of this compound?
Q. Advanced Research Focus
- DFT calculations : Model electron density distributions to predict nucleophilic/electrophilic sites.
- Molecular docking : Screen for binding affinity with biological targets (e.g., bacterial enzymes) .
Example :
Docking studies of 5-aryl derivatives with S. aureus dihydrofolate reductase showed hydrogen bonding at Thr121 and Val31 residues, aligning with experimental MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
